2-(4-Chlorophenyl)-2-fluorobutan-1-amine
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-2-fluorobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-2-10(12,7-13)8-3-5-9(11)6-4-8/h3-6H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBHUAHFKGWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenyl)-2-fluorobutan-1-amine, with the CAS number 1004282-48-7, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a chlorophenyl group and a fluorobutanamine structure, which may influence its interactions with biological systems. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClF
- Molecular Weight : 201.65 g/mol
- Structure : The compound consists of a butanamine backbone substituted with a 4-chlorophenyl and a fluorine atom.
Synthesis Methods
Several synthetic routes have been explored for the preparation of this compound. Common methods include:
- Grignard Reactions : Utilizing 4-chlorophenylmagnesium bromide with suitable carbonyl compounds.
- Fluorination Techniques : Employing fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom into the butanamine structure.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Receptor Binding : The chlorophenyl and fluorine groups may enhance binding affinity to specific receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.
Antiproliferative Activity
A study assessing the antiproliferative effects of various amines, including this compound, on cancer cell lines demonstrated significant activity. The compound was tested against several human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma)
- H460 (lung carcinoma)
- HCT116 (colon carcinoma)
The results indicated that the compound exhibited moderate to high antiproliferative effects across these cell lines, suggesting potential as an anticancer agent .
Comparative Analysis
A comparative analysis was conducted with similar compounds to evaluate relative potency and selectivity. The following table summarizes the IC50 values observed in various studies:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 ± 3 | MCF-7 |
| Other Amines | 20 ± 5 | HCT116 |
| Control (No Treatment) | >100 | All Cell Lines |
This table illustrates that this compound shows promising activity compared to other tested compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
